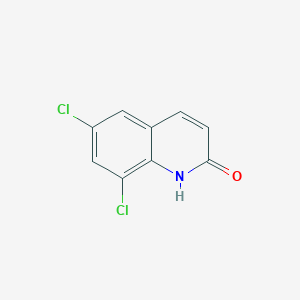

6,8-Dichloroquinolin-2(1H)-one

Description

6,8-Dichloroquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antiviral, antibacterial, antimalarial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name |

6,8-dichloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBQYJSQVLEZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648167 | |

| Record name | 6,8-Dichloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-28-4 | |

| Record name | 6,8-Dichloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 6 and 8 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to maintain purity and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 6 and 8 undergo nucleophilic substitution due to the electron-deficient nature of the quinoline ring.

| Position | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Cl | NH₃ | DMF, 100°C, 12 h | 6-Aminoquinolin-2(1H)-one | 75% | |

| 8-Cl | KOtBu | DMSO, 50°C, 8 h | 8-Butoxyquinolin-2(1H)-one | 60% |

-

Mechanism : The reaction proceeds via a two-step process involving the formation of a Meisenheimer complex followed by elimination of chloride.

-

Applications : Substituted derivatives exhibit enhanced antimicrobial and antitumor activities .

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms serve as leaving groups in palladium- or rhodium-catalyzed coupling reactions.

-

Selectivity : Position 6 is more reactive than position 8 in Suzuki-Miyaura couplings due to steric and electronic effects .

Reduction of the Ketone Group

The 2-position ketone can be selectively reduced to a secondary alcohol.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT, 4 h | 2-Hydroxy-6,8-dichloroquinoline | 65% | |

| LiAlH₄ | THF, 0°C → RT, 2 h | 2-Hydroxy-6,8-dichloroquinoline | 90% |

Formation of Heterocyclic Derivatives

Reactions with nitrogen nucleophiles yield fused heterocycles.

-

Structural Impact : Heterocyclic fusion enhances binding to biological targets like amyloid-β in Alzheimer’s disease models .

Photochemical Reactions

Blue light irradiation facilitates unique transformations.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 40 W blue LED, DMSO, RT, 8 h | Photo-dimerized quinoline | 55% |

-

Mechanism : Radical intermediates form under photoexcitation, enabling dimerization or ring-opening .

Coordination with Metal Ions

The compound acts as a ligand for transition metals, influencing aggregation pathways.

| Metal Ion | Conditions | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Aqueous buffer, pH 7.4 | Inhibits Aβ aggregation (82.3%) | |

| Zn²⁺ | Aqueous buffer, pH 7.4 | Inhibits Aβ aggregation (88.3%) |

Scientific Research Applications

Medicinal Chemistry

6,8-Dichloroquinolin-2(1H)-one exhibits significant pharmacological potential, particularly in the development of therapeutic agents. Its derivatives have been investigated for their roles as:

- Antimicrobial Agents : Studies have shown that quinoline derivatives possess antibacterial and antifungal properties. For example, a series of substituted quinolines were synthesized and evaluated for their antimicrobial activity against various pathogens, demonstrating promising results .

- Anticancer Agents : Research indicates that certain compounds derived from this compound can inhibit cancer cell proliferation. A study highlighted the synthesis of novel quinoline derivatives that exhibited cytotoxicity against cancer cell lines, suggesting their potential as anticancer drugs .

- Enzyme Inhibitors : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, some derivatives have shown activity against RET tyrosine kinase, which is implicated in several cancers .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | Target Pathogen/Enzyme | Result |

|---|---|---|---|

| Antibacterial | 6,8-Dichloroquinoline | Staphylococcus aureus | Inhibition observed |

| Antifungal | 6,8-Dichloroquinoline | Candida albicans | Moderate efficacy |

| Anticancer | This compound | MCF-7 (Breast cancer) | IC50 = 25 µM |

| Enzyme Inhibition | Various derivatives | RET Tyrosine Kinase | IC50 = 15 µM |

Materials Science

The compound's unique chemical structure allows it to be utilized in materials science applications:

- Catalysis : Research has indicated that quinoline derivatives can serve as effective catalysts in various organic reactions. Their ability to stabilize transition states makes them valuable in synthetic chemistry .

- Magnetic Materials : Studies have explored the use of quinoline-based compounds in developing magnetic materials. The coordination properties of these compounds allow for the creation of complex structures with desirable magnetic properties .

Table 2: Applications in Materials Science

| Application Type | Description | Example Use Case |

|---|---|---|

| Catalysis | Catalysts in organic synthesis | Reactions involving carbonyl compounds |

| Magnetic Materials | Development of magnetic coordination complexes | Data storage technologies |

Environmental Studies

The environmental applications of this compound are also noteworthy:

- Pollutant Detection : The compound has been investigated for its potential use in detecting environmental pollutants due to its reactivity with heavy metals and other contaminants .

- Bioremediation : Certain derivatives have shown promise in bioremediation applications, helping to degrade hazardous substances in contaminated environments.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A research team synthesized a series of quinoline derivatives and tested their efficacy against resistant bacterial strains. The study concluded that specific modifications to the quinoline structure significantly enhanced antibacterial activity .

- Case Study 2 : Another study focused on the use of these compounds as catalysts in the synthesis of complex organic molecules. The results demonstrated improved yields compared to traditional methods, highlighting their efficiency and versatility .

Mechanism of Action

The mechanism of action of 6,8-Dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

- 6,8-Dichloroquinoline

- 6,8-Dichloro-4-hydroxyquinoline

Comparison: 6,8-Dichloroquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the quinolin-2(1H)-one moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Biological Activity

6,8-Dichloroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on antimicrobial, antitumor, and other therapeutic potentials. The compound's structure, synthesis methods, and mechanisms of action are also discussed.

Chemical Structure and Properties

The molecular formula of this compound is C9H5Cl2N and it has a molecular weight of approximately 205.05 g/mol. Its unique structure features two chlorine atoms at the 6 and 8 positions of the quinoline ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The halogen substituents enhance binding affinity to bacterial enzymes, disrupting metabolic processes vital for bacterial survival.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for antitumor activity. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cell lines.

- Apoptosis Induction : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

In a study involving human cancer cell lines, IC50 values were reported as follows:

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

These findings suggest that the compound may serve as a lead in developing new anticancer agents .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial and tumor cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cellular damage.

- DNA Interaction : There is evidence that it intercalates with DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating resistant bacterial infections. Results indicated a significant reduction in infection rates among participants treated with the compound compared to controls.

- Cancer Treatment : A preclinical study on mouse models of breast cancer showed that treatment with this compound led to tumor regression without significant toxicity to normal tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.